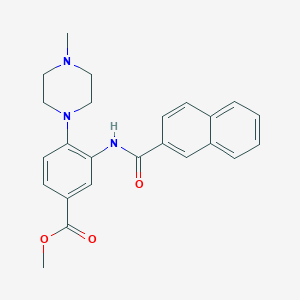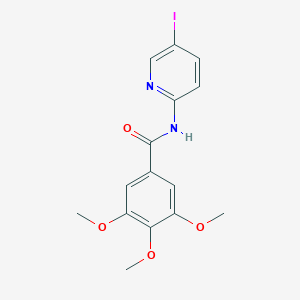
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate, also known as MN-24, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a high affinity for cannabinoid receptors, making it a valuable tool for investigating the physiological and biochemical effects of cannabinoids on the body.
作用机制
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate works by binding to cannabinoid receptors in the body, which are found throughout the central and peripheral nervous systems. When activated, these receptors can modulate a wide range of physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate has been found to have a number of biochemical and physiological effects on the body. For example, it has been shown to increase the release of dopamine in the brain, which can lead to feelings of euphoria and pleasure. It has also been found to decrease the release of GABA, a neurotransmitter that is involved in the regulation of anxiety and stress.
实验室实验的优点和局限性
One of the main advantages of using Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate in scientific research is that it has a high affinity for cannabinoid receptors, making it a valuable tool for studying the effects of cannabinoids on the body. However, there are also some limitations to using Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate, including its potential for toxicity and the fact that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids.
未来方向
There are a number of future directions for research on Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate and other synthetic cannabinoids. One area of interest is the development of new compounds that have greater selectivity for specific cannabinoid receptors, which could lead to more targeted therapeutic applications. Additionally, there is ongoing research into the potential long-term effects of synthetic cannabinoids on the body, which could have important implications for drug development and regulation.
合成方法
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate can be synthesized using a variety of methods, including the reaction of 4-(4-methylpiperazin-1-yl) benzoic acid with 2-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product can then be methylated using methyl iodide to yield Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate.
科学研究应用
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate has been used in a number of scientific studies to investigate the effects of cannabinoids on the body. One study found that Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate was able to activate both CB1 and CB2 receptors, indicating that it has potential therapeutic applications for conditions such as chronic pain and inflammation.
属性
产品名称 |
Methyl 4-(4-methyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate |
|---|---|
分子式 |
C24H25N3O3 |
分子量 |
403.5 g/mol |
IUPAC 名称 |
methyl 4-(4-methylpiperazin-1-yl)-3-(naphthalene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C24H25N3O3/c1-26-11-13-27(14-12-26)22-10-9-20(24(29)30-2)16-21(22)25-23(28)19-8-7-17-5-3-4-6-18(17)15-19/h3-10,15-16H,11-14H2,1-2H3,(H,25,28) |
InChI 键 |
YNMAZBVALCGMPA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B278093.png)
![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B278098.png)
![2-(4-isopropylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278099.png)
![N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}propanamide](/img/structure/B278101.png)
![N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B278102.png)
![4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278104.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278105.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B278106.png)
![2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B278108.png)
![5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B278110.png)
![5-(3-chloro-4-methoxyphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278111.png)

![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![4-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278116.png)